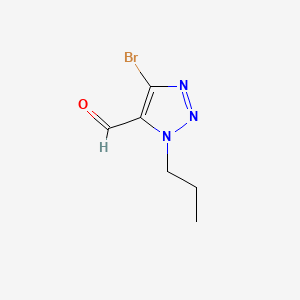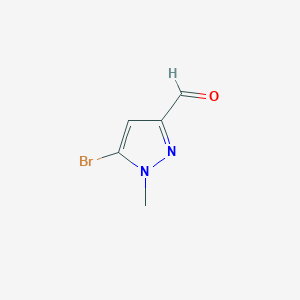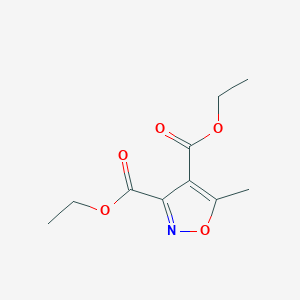
3,4-Diethyl5-methyl-1,2-oxazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or copper (II) bromide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper (II) bromide, and oxygen gas.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines and thiols, under basic or acidic conditions.
Major Products
科学的研究の応用
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate has several applications in scientific research:
作用機序
The mechanism of action of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Uniqueness
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H13NO5 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO5/c1-4-14-9(12)7-6(3)16-11-8(7)10(13)15-5-2/h4-5H2,1-3H3 |
InChIキー |
TYTJJJCYKDSHSU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


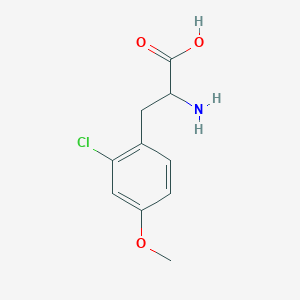
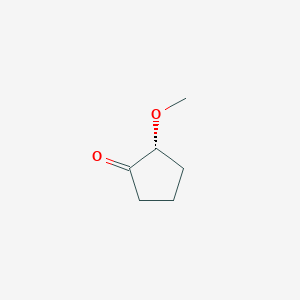

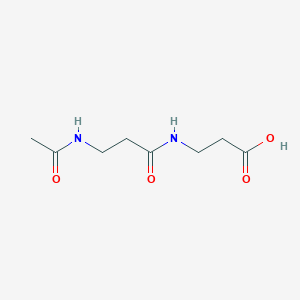
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
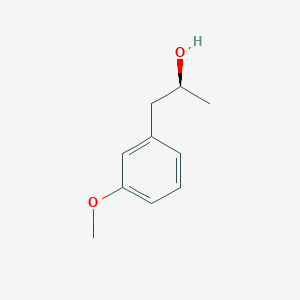
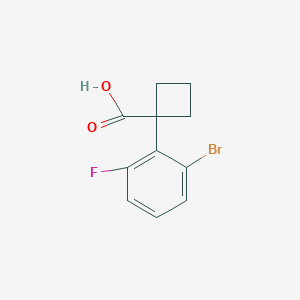
![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)

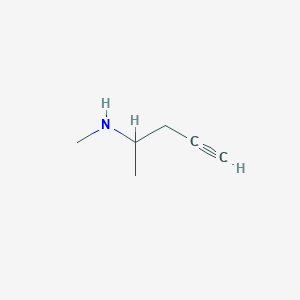
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
